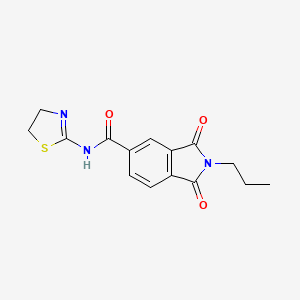
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide, also known as PTQX, is a chemical compound that has been extensively studied for its potential use in scientific research. PTQX belongs to the quinoxaline family of compounds and has been identified as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Mechanism of Action
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This inhibits the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the activation of the NMDA receptor is blocked, leading to a decrease in calcium influx and neuronal excitation.
Biochemical and Physiological Effects
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activation of the NMDA receptor, leading to a decrease in calcium influx and neuronal excitation. This has been implicated in the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. In addition, N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide in lab experiments is its potent and selective antagonism of the NMDA receptor. This allows for the specific study of the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide is its complex synthesis method, which requires specialized equipment and expertise. In addition, the use of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide in lab experiments requires careful consideration of its potential side effects and toxicity.
Future Directions
There are several future directions for research on N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide. One area of research is the development of new therapies for various neurological disorders based on the antagonism of the NMDA receptor by N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide. Another area of research is the study of the biochemical and physiological effects of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide on other receptors and pathways. Finally, the synthesis of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide and its derivatives with improved potency and selectivity could lead to the development of new drugs with therapeutic potential.
Synthesis Methods
The synthesis of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide involves the reaction of 2,3-di-2-thienylquinoxaline-6-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization to obtain pure N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide. The synthesis of N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide is a complex process and requires specialized equipment and expertise.
Scientific Research Applications
N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been extensively studied for its potential use in scientific research. It has been identified as a potent antagonist of the NMDA receptor, which is involved in various physiological and pathological processes such as learning and memory, pain perception, and neurodegeneration. N-phenyl-2,3-di-2-thienyl-6-quinoxalinecarboxamide has been used to study the role of the NMDA receptor in these processes and to develop new therapies for various neurological disorders.
properties
IUPAC Name |
N-phenyl-2,3-dithiophen-2-ylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS2/c27-23(24-16-6-2-1-3-7-16)15-10-11-17-18(14-15)26-22(20-9-5-13-29-20)21(25-17)19-8-4-12-28-19/h1-14H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKWUAHPXUDUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)

![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)

![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)

![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)
![5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)